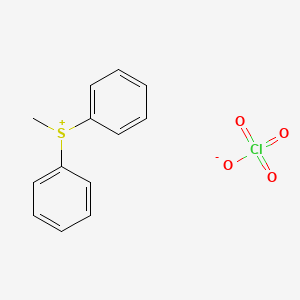

Methyl(diphenyl)sulfanium perchlorate

Description

Historical Context and Evolution of Sulfonium (B1226848) Salt Chemistry

The chemistry of sulfonium salts has a rich history, dating back to the 19th century. Early investigations laid the groundwork for understanding their structure and basic reactivity. Over the decades, the field has evolved significantly, with major advancements in the 20th and 21st centuries. researchgate.net The development of new synthetic methods has made a wide variety of sulfonium salts readily accessible, fueling their exploration in diverse chemical contexts. nih.govumn.edu Initially recognized as alkylating agents, their role has expanded dramatically, and they are now key players in areas such as ylide chemistry, cross-coupling reactions, and photoredox catalysis. nih.govrsc.org

Significance of Trialkyl- and Arylsulfonium Cations in Synthetic and Mechanistic Studies

Both trialkylsulfonium and arylsulfonium cations have carved out distinct and significant niches in synthetic and mechanistic organic chemistry.

Trialkylsulfonium salts are widely recognized as potent alkylating agents. ugent.be Their reactivity is harnessed in a variety of transformations, including the formation of ethers, esters, and carbon-carbon bonds. Furthermore, they serve as precursors to sulfur ylides, which are invaluable for the synthesis of epoxides and cyclopropanes through the Johnson-Corey-Chaykovsky reaction. The development of reprocessable polyurethane thermosets has also utilized the dynamic nature of trialkylsulfonium salts. ugent.be

Arylsulfonium salts , on the other hand, are particularly valued as precursors for aryl radicals and cations, finding extensive use in cross-coupling reactions and photopolymerization. researchgate.netresearchgate.net Triarylsulfonium salts, for instance, are prominent photoacid generators in cationic polymerization, a technology crucial for coatings, adhesives, and microelectronics. researchgate.netmdpi.comrsc.org Their ability to undergo C-S bond cleavage under photochemical or transition-metal-catalyzed conditions allows for the construction of complex molecular architectures. nih.govresearchgate.net Recent research has also highlighted their potential in electrosynthesis and their application as alternatives to hypervalent iodine reagents. nih.govnih.gov

The general reactivity of sulfonium salts is summarized in the table below:

| Cation Type | Primary Reactivity | Key Applications |

| Trialkylsulfonium | Alkylating agents, Ylide precursors | Alkylation reactions, Epoxidation, Cyclopropanation, Dynamic covalent chemistry |

| Arylsulfonium | Aryl radical/cation precursors, Photoacid generators | Cross-coupling reactions, Cationic polymerization, Photoredox catalysis |

Research Trajectories and Emerging Trends in Sulfonium Chemistry

The field of sulfonium chemistry is continually expanding, with several exciting research trajectories and emerging trends. One of the most significant recent developments is the integration of sulfonium salts with photoredox catalysis. rsc.org This has opened up new avenues for generating radicals under mild conditions, enabling a host of novel transformations. rsc.orgresearchgate.net

Another burgeoning area is the use of sulfonium salts in electrochemical synthesis, which offers a green and sustainable approach to preparing a variety of organosulfur compounds. nih.govresearchgate.net The design of novel sulfonium-based reagents for specific applications, such as late-stage functionalization of complex molecules and the development of advanced materials, is also a major focus. ugent.beresearchgate.net Furthermore, there is growing interest in exploring the unique reactivity of different classes of sulfonium salts, such as thianthrenium salts, and their application in desulfurative carboxylation and other novel reaction pathways. researchgate.netnih.gov The development of more efficient and milder methods for the synthesis of sulfonium salts themselves also remains an active area of research. umn.edursc.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

10504-64-0 |

|---|---|

Molecular Formula |

C13H13ClO4S |

Molecular Weight |

300.76 g/mol |

IUPAC Name |

methyl(diphenyl)sulfanium;perchlorate |

InChI |

InChI=1S/C13H13S.ClHO4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

PDJJPCPVJVLAQW-UHFFFAOYSA-M |

Canonical SMILES |

C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for Methyl Diphenyl Sulfanium Perchlorate

Direct Synthetic Routes to Methyl(diphenyl)sulfanium Perchlorate (B79767)

The formation of the methyl(diphenyl)sulfanium cation, paired with a perchlorate anion, can be achieved through several direct synthetic strategies, encompassing both traditional chemical reagent-based methods and modern electrochemical approaches.

Chemical Synthesis from Precursors and Reagents

The classical synthesis of triarylsulfonium salts, a category that includes methyl(diphenyl)sulfanium salts, often involves the reaction of diaryl sulfoxides with organometallic reagents or the alkylation of diaryl sulfides. google.comnih.gov A common and effective route starts with diphenyl sulfoxide (B87167). This precursor is reacted with a methylating organometallic reagent, such as methylmagnesium bromide (a Grignard reagent). The initial product is a sulfonium (B1226848) halide, which then undergoes an anion exchange, or metathesis, to introduce the perchlorate anion and yield the final product. google.com

Another established method is the direct alkylation of diphenyl sulfide (B99878). mdpi.com In this approach, a suitable methylating agent, like methyl iodide or dimethyl sulfate, is used to introduce the methyl group to the sulfur atom of diphenyl sulfide. This reaction forms a sulfonium salt, which can then be converted to the perchlorate form if not synthesized directly with a perchlorate-containing reagent. The choice of solvent and reaction conditions is critical to achieving high yields. For less reactive diaryl sulfides, the use of halogen scavenging agents can help accelerate the alkylation process. mdpi.com

Table 1: Chemical Synthesis Routes to Methyl(diphenyl)sulfanium Perchlorate

| Precursor | Reagents | Intermediate Product | Final Step |

|---|

Electrochemical Approaches to Sulfonium Salt Formation

Electrosynthesis offers a valuable alternative to traditional chemical methods for preparing sulfonium salts, often avoiding harsh reagents. researchgate.netdoaj.org The electrochemical synthesis of salts like this compound typically involves the anodic oxidation of a corresponding sulfide. acs.org In this process, diphenyl sulfide can be oxidized at an anode in an undivided cell.

The reaction is generally carried out in a suitable solvent, such as acetonitrile, with a supporting electrolyte that provides the perchlorate anion, for instance, lithium perchlorate or tetrabutylammonium (B224687) perchlorate. researchgate.net During the electrolysis, the diphenyl sulfide undergoes oxidation to form a radical cation, which can then react with other species in the solution or undergo further oxidation to ultimately form the desired sulfonium salt. This method allows for controlled potential electrolysis, which can offer high selectivity for the target product. researchgate.net

Table 2: Typical Parameters for Electrochemical Synthesis

| Parameter | Description |

|---|---|

| Substrate | Diphenyl sulfide |

| Anode Material | Graphite felt or Reticulated Vitreous Carbon (RVC) researchgate.net |

| Cathode Material | Iron or Platinum |

| Electrolyte | Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (Bu₄NClO₄) |

| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) researchgate.net |

| Mode of Electrolysis | Constant Potential Electrolysis (CPE) or Constant Current Electrolysis (CCE) researchgate.net |

Preparation of Related Alkyl(diphenyl)sulfonium Perchlorates for Comparative Studies

For comparative studies in reactivity and stability, the synthesis of other alkyl(diphenyl)sulfonium perchlorates is essential. The synthetic methodologies are analogous to those used for the methyl derivative, primarily involving the S-alkylation of diphenyl sulfide with different alkylating agents.

To prepare ethyl(diphenyl)sulfanium perchlorate, one would react diphenyl sulfide with an ethylating agent such as ethyl iodide or diethyl sulfate. Similarly, propyl(diphenyl)sulfanium perchlorate can be synthesized using propyl halides (e.g., 1-bromopropane) as the alkyl source. The initial reaction yields the corresponding sulfonium halide, which is then subjected to anion exchange with a perchlorate source to furnish the final product. The reactivity of the alkyl halide is a key factor in the reaction rate, following the general trend of I > Br > Cl.

Table 3: Synthesis of Alkyl(diphenyl)sulfonium Perchlorate Analogues

| Target Compound | Precursor | Alkylating Agent | Intermediate Halide Salt |

|---|---|---|---|

| Ethyl(diphenyl)sulfanium perchlorate | Diphenyl sulfide | Ethyl iodide (CH₃CH₂I) | Ethyl(diphenyl)sulfanium iodide |

| Propyl(diphenyl)sulfanium perchlorate | Diphenyl sulfide | 1-Bromopropane (CH₃CH₂CH₂Br) | Propyl(diphenyl)sulfanium bromide |

| Benzyl(diphenyl)sulfanium perchlorate | Diphenyl sulfide | Benzyl (B1604629) bromide (C₆H₅CH₂Br) | Benzyl(diphenyl)sulfanium bromide |

Synthesis of Precursors for Sulfonium Ylide Generation from this compound Analogues

Sulfonium salts are the direct precursors for the generation of sulfur ylides, which are highly valuable intermediates in organic synthesis, notably in the Johnson–Corey–Chaykovsky reaction for the formation of epoxides, aziridines, and cyclopropanes. mdpi.comoup.com The ylide is formed by the deprotonation of an α-carbon—the carbon atom adjacent to the positively charged sulfur. oup.com

The synthesis of these precursors is identical to the methods described for preparing the sulfonium salts themselves (Sections 2.1 and 2.2). For example, this compound serves as the precursor to diphenylsulfonium methylide. Analogues with different alkyl groups or substituted phenyl rings are synthesized to generate a diverse range of sulfur ylides. The critical step for ylide generation is the treatment of the sulfonium salt with a suitable base. The choice of base depends on the acidity of the α-proton on the sulfonium salt. For simple alkylsulfonium salts, strong bases are often required. oup.com

Table 4: Sulfonium Salt Precursors and Bases for Ylide Generation

| Sulfonium Salt Precursor | Base | Generated Ylide |

|---|---|---|

| This compound | Potassium tert-butoxide (t-BuOK) or Butyllithium (B86547) (BuLi) | Diphenylsulfonium methylide |

| Ethyl(diphenyl)sulfanium perchlorate | Sodium hydride (NaH) or Butyllithium (BuLi) | Diphenylsulfonium ethylide |

| Benzyl(diphenyl)sulfanium perchlorate | Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) | Diphenylsulfonium benzylide |

Computational and Theoretical Investigations of Methyl Diphenyl Sulfanium Perchlorate

Electronic Structure and Molecular Orbital Theory Applied to Sulfonium (B1226848) Cations (e.g., HOMO-LUMO Gap Analysis)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of sulfonium cations. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

HOMO: Represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons.

LUMO: Represents the lowest energy orbital available to accept electrons, indicating its susceptibility to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive.

For aryl sulfonium cations, the HOMO is typically localized on the phenyl rings, which are rich in π-electrons. The LUMO, however, is often associated with the C–S bonds, specifically having significant antibonding (σ*) character. This distribution implies that electronic excitation or electron addition to the LUMO would weaken the C–S bonds, potentially leading to their cleavage. Computational studies on thiophene (B33073) sulfonamide derivatives have shown that HOMO-LUMO gaps can range from 3.44 to 4.65 eV, indicating substantial stability. semanticscholar.org While specific values for methyl(diphenyl)sulfanium are not available, similar ranges would be expected, reflecting a balance of stability and latent reactivity.

| Parameter | Description | Relevance to Methyl(diphenyl)sulfanium Cation |

| HOMO | Highest Occupied Molecular Orbital | Typically localized on the π-system of the phenyl rings; relates to electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital | Often has C–S σ* antibonding character; indicates sites for nucleophilic attack and electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com |

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations are indispensable for mapping out potential reaction pathways and identifying the associated energy barriers. rsc.org Methods like Density Functional Theory (DFT) are used to model the potential energy surface of a reaction, locating minima (reactants, intermediates, products) and saddle points (transition states).

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state—the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict the feasibility and rate of a chemical reaction.

For a sulfonium cation like methyl(diphenyl)sulfanium, computational chemists can model various reactions, such as nucleophilic substitution at the methyl or phenyl carbons, or elimination reactions. The calculations would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and any intermediates.

Transition State Search: Locating the precise geometry of the transition state connecting reactants to products.

Frequency Analysis: Confirming that the optimized structures are true minima or transition states (a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

These calculations can elucidate reaction mechanisms, such as determining whether a substitution reaction proceeds via an SN1 or SN2 pathway. For instance, a DFT study on the esterification of benzenesulfonic acid showed that the reaction could proceed through either an SN1 pathway involving a sulfonylium cation intermediate or an SN2 pathway. researchgate.net Similar analyses can be applied to predict the most likely reactive pathways for methyl(diphenyl)sulfanium perchlorate (B79767) under various conditions.

Computational Studies on Bond Dissociation Energies and Cleavage Mechanisms

A crucial aspect of sulfonium salt chemistry is the cleavage of the carbon-sulfur (C–S) bond, a key step in their application as photoacid generators or alkylating/arylating agents. Computational methods are used to calculate Bond Dissociation Energies (BDEs), which quantify the energy required to break a specific bond.

The cleavage of a C–S bond in a sulfonium cation can occur through two primary mechanisms:

Homolytic Cleavage: The bond breaks symmetrically, with each fragment retaining one of the bonding electrons, resulting in two radical species. (Ph)2(CH3)S+ → (Ph)2S•+ + CH3•

Heterolytic Cleavage: The bond breaks asymmetrically, with one fragment taking both bonding electrons, resulting in a cation and a neutral molecule. (Ph)2(CH3)S+ → Ph2S + CH3+

Recent high-level computational studies using methods like Localized Active Space Self-Consistent Field (LASSCF) have investigated the C–S bond dissociation in phenylsulfonium cations. nsf.govarxiv.org These studies revealed that the preferred cleavage pathway depends on the number of phenyl substituents. nsf.govarxiv.org

A study on mono-, di-, and triphenylsulfonium (B1202918) cations found that while monophenylsulfonium dissociates heterolytically, the di- and triphenylsulfonium cations favor homolytic bond cleavage. nsf.govarxiv.org This suggests that the methyl(diphenyl)sulfanium cation would likely undergo homolytic cleavage of a C-phenyl bond. The calculated BDEs provide quantitative insight into the stability of these bonds.

| Cation | Cleavage Pathway | Dissociation Energy (eV) | Method |

| Monophenylsulfonium (MPS) | Heterolytic | 3.8 eV | LAS-PDFT nsf.gov |

| Diphenylsulfonium (DPS) | Homolytic | 3.4 eV | LAS-PDFT nsf.gov |

| Triphenylsulfonium (TPS) | Homolytic | 3.2 eV | LAS-PDFT nsf.gov |

Data from studies on phenylsulfonium cations serve as a model for methyl(diphenyl)sulfanium. nsf.gov

Density Functional Theory (DFT) Applications in Sulfur-Containing Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. figshare.comresearchgate.net It is widely applied to study the properties of sulfur-containing systems, including sulfonium salts.

Applications of DFT in this area include:

Structural Optimization: Predicting accurate molecular geometries, bond lengths, and bond angles. figshare.com

Electronic Property Calculation: Determining properties like dipole moments, charge distributions, and molecular electrostatic potentials, which help in understanding intermolecular interactions. mdpi.com

Reactivity Prediction: Calculating global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity index, which are derived from HOMO and LUMO energies. semanticscholar.org

Spectroscopic Simulation: Predicting vibrational (IR and Raman) spectra, which can be compared with experimental data to confirm structural assignments.

Mechanistic Studies: Elucidating complex reaction mechanisms, as seen in studies of desulfurization processes or the reactivity of sulfonium salts in catalysis. researchgate.netrwth-aachen.de

For example, DFT calculations have been used to investigate the interactions between organosulfur compounds and catalysts, providing insights into selective adsorption mechanisms. researchgate.net The theory has also been applied to explain the chemoselective electrochemical cleavage of related sulfonimides, supporting proposed reaction mechanisms. nih.gov These examples highlight the versatility of DFT in providing a detailed electronic-level understanding of sulfur chemistry.

Modeling of Intermolecular Interactions and Crystal Dynamics

While the properties of an isolated molecule are important, the behavior of methyl(diphenyl)sulfanium perchlorate in the solid state is governed by intermolecular interactions and the packing of ions in the crystal lattice. Computational modeling is essential for understanding these solid-state properties.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.net This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring ions. For ionic compounds like sulfonium perchlorates, key interactions include:

Hydrogen Bonding: Weak C–H···O interactions between the hydrogen atoms on the phenyl and methyl groups of the cation and the oxygen atoms of the perchlorate anion.

π-interactions: Interactions involving the phenyl rings, such as π-π stacking, although studies on triphenylsulfonium salts suggest these are not always the dominant packing force. researchgate.net

Electrostatic Interactions: The fundamental attraction between the positively charged sulfonium cation and the negatively charged perchlorate anion.

A crystallographic and Hirshfeld analysis of triphenylsulfonium perchlorate revealed that the structure is dominated by hydrogen-based intermolecular contacts, specifically O···H interactions, which organize the ions into chain-like arrangements. researchgate.net Similar interactions would be expected to dictate the crystal packing of this compound.

Crystal dynamics simulations, often employing DFT, can be used to model the vibrational properties (phonons) of the crystal lattice. These calculations provide insight into the material's mechanical and thermal properties. Studies on crystalline ammonium (B1175870) perchlorate, for instance, have combined experimental diffraction with DFT calculations to understand its structure and hydrogen bonding network under pressure. ed.ac.uk Such approaches could be used to predict the stability and phase behavior of this compound under different conditions.

Synthetic Applications and Utility of Methyl Diphenyl Sulfanium Perchlorate in Organic Transformations

Reagent in C-C Bond Formation (e.g., Fischer-type Carbene Complexes)

Diphenylsulfonium salts, a class of compounds to which methyl(diphenyl)sulfanium perchlorate (B79767) belongs, have been established as effective alkylating agents in the synthesis of Fischer-type carbene complexes. dntb.gov.uanii.ac.jp This method provides a general and versatile route to access alkoxycarbene complexes of chromium, molybdenum, and tungsten that contain various functionalized alkyl groups. dntb.gov.ua The process involves the alkylation of metal acylate complexes with an alkyldiphenylsulfonium salt, which proceeds smoothly under mild conditions to afford the desired carbene complexes in good to high yields. dntb.gov.uanii.ac.jp

Traditionally, the synthesis of such carbene complexes was often limited to simple methoxy (B1213986) and ethoxy groups due to the use of reagents like Meerwein salts. dntb.gov.ua The use of alkyldiphenylsulfonium salts significantly broadens the scope, allowing for the introduction of more complex and functionalized alkoxy moieties. dntb.gov.uanii.ac.jp The reaction is believed to proceed either through an S-O sulfurane intermediate or an electron-transfer pathway, particularly when substituents on the aryl groups of the sulfonium (B1226848) salt can influence its reactivity. dntb.gov.ua

| Metal Acylate Complex | Alkyldiphenylsulfonium Salt | Product (Fischer-type Carbene Complex) | Yield (%) |

| (CO)₅Cr=C(O⁻)Ph | Me(Ph)₂S⁺ BF₄⁻ | (CO)₅Cr=C(OMe)Ph | 95 |

| (CO)₅Cr=C(O⁻)Me | Me(Ph)₂S⁺ BF₄⁻ | (CO)₅Cr=C(OMe)Me | 98 |

| (CO)₅W=C(O⁻)Ph | Me(Ph)₂S⁺ BF₄⁻ | (CO)₅W=C(OMe)Ph | 96 |

| (CO)₅Cr=C(O⁻)Ph | Et(Ph)₂S⁺ BF₄⁻ | (CO)₅Cr=C(OEt)Ph | 92 |

Table 1: Examples of Fischer-type Carbene Synthesis using Diphenylsulfonium Salts. Data sourced from Kataoka, Y., et al. dntb.gov.uanii.ac.jp

Reagent in C-Heteroatom (X=N, O, S) Bond Formation

Aryl sulfonium salts are versatile reagents for the formation of carbon-heteroatom bonds, serving as electrophilic partners in coupling reactions. In the context of C-O bond formation, aryl sulfonium salts can be hydroxylated under mild conditions using agents like acetohydroxamic acid or oximes to produce phenols and their derivatives. mcgill.ca This transformation tolerates a wide range of functional groups, including cyano, nitro, and ester moieties. mcgill.ca

For C-N bond formation, dialkyl(aryl)sulfonium triflates have been employed in Ullmann-type N-arylation reactions. nih.gov In the presence of a palladium and copper catalytic system, these salts act as effective arylating agents for anilines, leading to the synthesis of diarylamines in good to high yields. nih.gov Furthermore, S-(alkynyl) sulfonium salts can react with sulfonamides in the presence of a mild base to yield N-alkynylated products. nih.gov

The formation of C-S bonds is also achievable. S-(alkynyl) sulfonium salts, for instance, react readily with thiols to afford S-alkynylated products, demonstrating the utility of sulfonium salts as synthons for electrophilic carbon fragments. nih.gov

Role as a Versatile Intermediate in Complex Organic Synthesis Strategies (e.g., Macrocyclic Lactones)

A comprehensive review of scientific literature did not yield specific examples of methyl(diphenyl)sulfanium perchlorate being utilized as a versatile intermediate or reagent in the synthesis of macrocyclic lactones. Modern macrolactonization techniques typically rely on other methods such as Yamaguchi esterification, Shiina macrolactonization, or ring-closing metathesis. rsc.org

Utilization in Photoredox Catalysis and Single-Electron Transfer Processes

Aryl sulfonium salts have emerged as valuable precursors for generating aryl radicals in processes driven by photoredox catalysis and single-electron transfer (SET). researchgate.net Owing to their high redox potential and stability, they can be activated under mild conditions without the need for light or a photocatalyst by reacting with strong reductants like α-amino alkyl radicals. researchgate.net This activation proceeds via a SET process, cleaving the C–S bond to generate a reactive aryl radical that can engage in subsequent bond-forming reactions. researchgate.net

This strategy has been successfully applied to the late-stage heteroarylation of complex molecules. researchgate.net The sulfonium salt can be installed via C-H functionalization and then coupled with a range of electron-rich and electron-poor hetarenes. researchgate.net The operational simplicity of this method, which can be performed under aerobic conditions, makes it a powerful tool in synthesis. researchgate.net In photocatalytic cycles, sulfonium salts can act as potent oxidants, accepting an electron from an excited-state photocatalyst to initiate a reaction cascade. This reactivity has been harnessed in various transformations, including metal-free coupling reactions between the aryl group of the sulfonium salt and non-functionalized arenes. nih.gov

Development of Stereoselective and Enantioselective Methodologies

While this compound is an achiral molecule, the broader class of sulfonium salts holds significant potential for asymmetric synthesis. The sulfur atom in a tri-substituted sulfonium salt is stereogenic, adopting a stable pyramidal geometry. nih.gov This intrinsic chirality can be harnessed to develop enantioselective transformations.

Recent breakthroughs have demonstrated the capability of chiral tertiary sulfonium salts to act as effective catalysts in asymmetric reactions. nii.ac.jpnih.gov Specifically, chiral bifunctional trialkylsulfonium salts derived from a binaphthyl scaffold have been shown to catalyze highly enantioselective conjugate additions of 3-substituted oxindoles to maleimides. nii.ac.jpnih.gov These reactions proceed under base-free, neutral phase-transfer conditions, establishing for the first time that chiral sulfonium salts can promote reactions with high levels of enantiocontrol. nii.ac.jp This pioneering work opens a new avenue for organocatalysis, suggesting that chiral analogs of common sulfonium reagents could be designed to mediate a wide range of stereoselective processes. nii.ac.jpnih.gov

Advanced Structural Analysis of Methyl Diphenyl Sulfanium Perchlorate and Analogs

Single-Crystal X-ray Diffraction Studies for Precise Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures. For triphenylsulfonium (B1202918) perchlorate (B79767), this analysis reveals a crystalline structure with two formula units in the asymmetric unit. nih.gov The sulfur atom in the triphenylsulfonium cation exhibits a distorted trigonal-pyramidal geometry. nih.gov

The crystal packing of triphenylsulfonium perchlorate is organized into ribbon-like arrangements composed of the cations and perchlorate anions. These ribbons extend in a zigzag pattern and are held together by various intermolecular forces. nih.gov

Table 1: Crystallographic Data for Triphenylsulfonium Perchlorate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅S⁺·ClO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.1234 (2) |

| b (Å) | 13.4567 (3) |

| c (Å) | 12.5432 (3) |

| α (°) | 90 |

| β (°) | 109.876 (1) |

| γ (°) | 90 |

| Volume (ų) | 1607.89 (6) |

Note: Data is for the analog triphenylsulfonium perchlorate.

Conformational Analysis and Stereo-Chemical Characterization

The conformation of the triphenylsulfonium cation is characterized by the arrangement of the three phenyl rings around the central sulfur atom. In triphenylsulfonium perchlorate, the C—S—C bond angles are in the range of 104.5 (3)° to 106.1 (3)°. nih.gov The sulfur-carbon bond distances have an average value of approximately 1.78 Å. iucr.org These parameters indicate a consistent trigonal pyramidal geometry around the sulfur atom across different salts of the triphenylsulfonium cation. nih.goviucr.org

The stereochemistry at the sulfur center is a key feature of sulfonium (B1226848) salts. While the triphenylsulfonium cation itself is achiral, the introduction of different substituents, as in methyl(diphenyl)sulfanium, would create a chiral center at the sulfur atom.

Table 2: Selected Bond Lengths and Angles for Triphenylsulfonium Perchlorate

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| S1—C1 | 1.775 (6) |

| S1—C7 | 1.780 (6) |

| S1—C13 | 1.785 (6) |

| C1—S1—C7 | 105.5 (3) |

| C1—S1—C13 | 104.5 (3) |

Note: Data is for the analog triphenylsulfonium perchlorate. Atom numbering is based on the published crystal structure. nih.gov

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing of triphenylsulfonium perchlorate is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. For the triphenylsulfonium cation, the Hirshfeld surface is dominated by H···H contacts, accounting for 39.4% of the total interactions. nih.gov Other significant interactions include H···C (30.5%) and H···O (25.7%). nih.gov

The perchlorate anion's Hirshfeld surface is primarily characterized by O···H contacts, which make up 94.5% of its interactions, highlighting the importance of hydrogen bonding in the crystal lattice. nih.gov These O···H contacts involve the oxygen atoms of the perchlorate anion and the hydrogen atoms of the phenyl rings of the cation. nih.gov The closest contact between the sulfur atom and a perchlorate oxygen atom is 3.211 (5) Å. nih.gov Notably, there is no significant π–π stacking observed in the crystal structure. iucr.org

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Triphenylsulfonium Perchlorate

| Interaction Type | Cation Contribution (%) | Anion Contribution (%) |

|---|---|---|

| H···H | 39.4 | - |

| H···C | 30.5 | - |

| H···O | 25.7 | 94.5 |

| C···C | 1.9 | - |

| O···S | - | 3.7 |

Note: Data is for the analog triphenylsulfonium perchlorate. nih.gov

Investigations into Crystal Dynamics and Solid-State Phenomena

Further investigations, such as variable-temperature crystallography or solid-state NMR, would be necessary to fully characterize the dynamic processes within the crystal lattice, including phenyl ring rotations or subtle phase transitions.

Conclusion and Future Research Directions in Methyl Diphenyl Sulfanium Perchlorate Chemistry

Summary of Key Discoveries and Contributions

The primary significance of sulfonium (B1226848) salts, including Methyl(diphenyl)sulfanium perchlorate (B79767), lies in their role as photoacid generators (PAGs). Upon UV irradiation, these compounds undergo irreversible photolysis to generate a strong Brønsted acid, which can initiate a variety of acid-catalyzed reactions, most notably cationic polymerization. The fundamental mechanism involves the homolytic or heterolytic cleavage of a carbon-sulfur bond upon photoexcitation. For triarylsulfonium salts, direct irradiation is proposed to proceed from the singlet excited state, leading to both heterolytic cleavage (forming an aryl cation and a diaryl sulfide) and homolytic cleavage (forming an aryl radical and a diarylsulfinyl radical cation pair). illinois.eduosti.gov These reactive intermediates are responsible for the subsequent chemical transformations.

A significant contribution in the broader context of sulfonium salt chemistry has been their adoption in photoredox catalysis. Aryl sulfonium salts can act as potent aryl radical precursors under visible-light photoredox conditions. researchgate.net This has enabled a range of synthetic transformations, including C-H functionalization and cross-coupling reactions, under mild conditions. While much of this work has focused on triarylsulfonium salts, the principles are extendable to methyl(diaryl)sulfanium salts. Furthermore, sulfonium salts have been established as versatile pseudohalides in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, offering advantages in stability and accessibility over traditional aryl halides. rsc.orgnih.gov

Unexplored Reactivity and Mechanistic Questions

Despite the general understanding of sulfonium salt photochemistry, the specific mechanistic nuances for asymmetrically substituted compounds like Methyl(diphenyl)sulfanium perchlorate remain largely unexplored. Key questions that warrant further investigation include:

Selective C-S Bond Cleavage: A critical mechanistic question for this compound is the selectivity of C–S bond cleavage upon photolysis. Does it preferentially cleave the S-CH₃ bond or an S-C₆H₅ bond? Understanding the factors that govern this selectivity (e.g., wavelength of irradiation, solvent, electronic properties of substituents) is crucial for controlling the reactivity and the nature of the generated reactive intermediates (methyl vs. phenyl radicals or cations).

Competing Photoreaction Pathways: The competition between heterolytic and homolytic cleavage pathways upon direct irradiation needs to be quantitatively assessed for this specific compound. Laser flash photolysis studies could provide valuable insights into the lifetimes and reaction pathways of the initially formed excited states and subsequent radical or cationic intermediates. illinois.edu

Role of the Perchlorate Anion: The influence of the perchlorate counter-anion on the photochemistry and subsequent reactivity has not been systematically studied. While often considered a non-coordinating spectator, potential interactions in the excited state or with the generated reactive species cannot be entirely ruled out and may subtly influence reaction outcomes.

Thermal Stability and Decomposition: While sulfonium salts are generally considered thermally stable, their decomposition pathways, especially in the presence of other reagents, are not fully characterized. nih.gov A thorough investigation into the thermal stability of this compound would be valuable for defining its operational limits in synthetic applications.

Potential for Novel Synthetic Applications

The unique structure of this compound suggests several avenues for novel synthetic applications beyond its use as a standard photoacid generator.

Dual Radical/Cation Source: If the C-S bond cleavage can be selectively controlled, this compound could serve as a precursor to either methyl or phenyl radicals/cations. This would enable its use in a wider range of functionalization reactions. For instance, selective generation of a methyl radical could be applied in methylation reactions under photoredox conditions.

Development of Asymmetric Catalysis: The chiral-at-sulfur nature of some sulfonium salts opens the door to asymmetric catalysis. core.ac.uk While Methyl(diphenyl)sulfanium itself is achiral, appropriately substituted diaryl or alkyl groups could introduce chirality. Exploring the synthesis of chiral analogues and their application in enantioselective acid-catalyzed reactions initiated by photolysis is a promising area of research.

Late-Stage Functionalization: The ability to generate highly reactive species under mild, light-induced conditions makes sulfonium salts attractive reagents for the late-stage functionalization of complex molecules, such as pharmaceuticals and agrochemicals. nih.govmdpi.com this compound could potentially be used to introduce methyl or phenyl groups into complex scaffolds.

Integration with Emerging Fields in Organic Chemistry

The chemistry of this compound and related compounds is well-positioned to integrate with several emerging fields in organic chemistry.

Metallaphotoredox Catalysis: The combination of photoredox catalysis with transition metal catalysis has emerged as a powerful tool for forging challenging chemical bonds. Aryl sulfonium salts have already been shown to be effective in this context, for example, in site-selective fluorination. nih.govresearchgate.net this compound could be explored as a coupling partner in dual catalytic cycles involving metals like nickel or copper to achieve novel cross-coupling reactions. semanticscholar.orgrsc.org

Flow Chemistry: The use of photochemical reactions in continuous flow reactors offers significant advantages in terms of safety, scalability, and control over reaction parameters. Integrating the photolysis of this compound into flow systems could enable the efficient and controlled generation of reactive intermediates for multi-step synthetic sequences.

Polymer and Materials Science: Beyond its role as a simple photoinitiator, the structure of the sulfonium salt can be tailored to influence the properties of the resulting polymers. For instance, incorporating specific functional groups onto the phenyl rings could allow for the synthesis of polymers with tailored refractive indices, thermal stabilities, or other desirable material properties. The use of sulfonium salts as photoactivated acidic catalysts for ring-opening polymerization also presents an area for further exploration. umd.edu

Q & A

Q. What are the standard synthetic routes for methyl(diphenyl)sulfanium perchlorate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves quaternization of methyl(diphenyl)sulfide with methylating agents (e.g., methyl triflate) in anhydrous conditions, followed by anion exchange with perchloric acid. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance ion dissociation and reaction efficiency .

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., oxidation of sulfide precursors) .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors and byproducts.

Table 1 : Representative Synthetic Conditions

| Methylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl triflate | CH₃CN | 0–5 | 78–85 | |

| Dimethyl sulfate | Acetone | 25 | 65–70 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies sulfanium cation structure (e.g., methyl group resonance at δ 3.2–3.5 ppm; aromatic protons at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves cation-anion interactions (e.g., C–H···O hydrogen bonds between sulfanium cation and perchlorate anion, bond lengths ~3.14–3.46 Å) .

- FTIR : Confirms perchlorate presence (strong ν(Cl–O) stretches at 1100–1050 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers away from reducing agents (e.g., alcohols) to prevent explosive perchlorate decomposition .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How does this compound interact in chiral environments, and how can enantioselective applications be optimized?

Methodological Answer: The sulfanium cation’s tetrahedral geometry enables chiral recognition. Design experiments using:

- Chiral shift reagents : Add enantiopure amines (e.g., 1-phenylethylamine) and monitor ¹H NMR splitting .

- Fluorescence quenching : Study binding affinity with chiral macrocycles (e.g., (R,R)-3) in acetonitrile; correlate Δλ with enantiomeric excess .

Key Finding : this compound shows 2.5× higher binding for (R)-1-phenylethylamine than (S)-enantiomer .

Q. How can contradictions in toxicity data for perchlorate-containing compounds be resolved?

Methodological Answer:

- Comparative assays : Use in vitro (thyroid cell iodide uptake inhibition) and in vivo (rodent models) to distinguish acute vs. chronic effects .

- Dose extrapolation : Apply uncertainty factors (e.g., 10× for sensitive populations) to adjust NOAEL/LOAEL thresholds .

- Meta-analysis : Pool data from EPA, FDA, and NAS reviews to identify methodological biases (e.g., variability in perchlorate dietary exposure assessments) .

Q. What mechanistic insights govern the hydrolytic stability of this compound?

Methodological Answer:

- Kinetic studies : Monitor hydrolysis rates in aqueous acetonitrile via LC-MS. At pH < 3, perchlorate anion stabilizes the sulfanium cation; at pH > 7, hydrolysis accelerates via nucleophilic attack by OH⁻ .

- Solvent effects : Dielectric constant (ε) of water/organic mixtures modulates ion pairing; higher ε reduces cation-anion dissociation and degradation .

Q. How can environmental persistence and ecotoxicity of this compound be assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.